6-(3-hydroxyphenyl)pyridazin-3(2H)-one
Overview
Description
6-(3-hydroxyphenyl)pyridazin-3(2H)-one is a chemical compound with a molecular formula of C11H8N2O2. It is also known as 3-hydroxy-6-phenylpyridazin-4-one or HPP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry.
Scientific Research Applications
Antiviral Applications
- Hepatitis C Virus (HCV) NS5B Polymerase Inhibition : 6-(3-hydroxyphenyl)pyridazin-3(2H)-one derivatives have been explored as inhibitors of genotype 1 HCV NS5B polymerase. The structure-activity relationship (SAR) of these derivatives shows promise for antiviral applications, particularly in the variation of pyridazinone 2- and 6-substituents (Zhou et al., 2008).
Chemical Synthesis Methods
Novel Synthesis Approaches : A novel one-pot synthesis method for 2-phenyl-5-(o-hydroxyphenyl)-pyridazin-3(2H)-ones has been developed. This method involves the reaction of 4-bromomethylcoumarins with phenylhydrazine and hydrazinehydrate, offering a new pathway for creating these compounds (Basanagouda & Kulkarni, 2011).
Copper-Catalyzed Dehydrogenation : A copper-catalyzed aerobic dehydrogenation process has been developed for synthesizing pyridazin-3(2H)-ones. This method effectively converts a single C–C bond of 4,5-dihydropyridazin-3(2H)-ones to a C=C bond, showing versatility in handling various functional groups (Liang et al., 2013).
Pharmaceutical Research
Platelet Aggregation Inhibition Activity : 6-Phenyl-3(2H)-pyridazinones with different substituents have shown potential as antiplatelet agents. The pharmacological study of these compounds reveals that chemical modifications at specific positions can significantly impact their activity and mechanism of action (Sotelo et al., 2002).
Anticonvulsant Activity : Pyridazinone derivatives, specifically 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-ones, have been synthesized and shown significant anticonvulsant activity. These findings highlight the potential for pyridazinone derivatives in treating seizure disorders (Samanta et al., 2011).
Material Science
- Polymer Synthesis : Novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s have been synthesized through polycondensation reactions. The resulting high-molecular-weight polymers demonstrate properties suitable for various applications in material science (Xu et al., 2006).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Pyridazine derivatives like 6-phenyl-3(2H)-pyridazinone have been studied for their influence on mild steel corrosion in acidic environments. These studies indicate potential applications in corrosion prevention and materials protection (Olasunkanmi et al., 2017).
properties
IUPAC Name |
3-(3-hydroxyphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)12-11-9/h1-6,13H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJVTCGDNXMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601002 | |
Record name | 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-hydroxyphenyl)pyridazin-3(2H)-one | |
CAS RN |
147849-75-0 | |
Record name | 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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